4-(Methylsulfinyl)phenol

Description

Contextualization within Organosulfur and Phenolic Compounds

As its name suggests, 4-(Methylsulfinyl)phenol belongs to two important classes of organic compounds: organosulfur compounds and phenols.

Phenols : These are characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. ontosight.ai The hydroxyl group in phenols is weakly acidic and can participate in a variety of chemical reactions. ontosight.ai Phenolic compounds are widespread in nature and are known for their diverse biological activities, including antioxidant properties. ontosight.aiamu.edu.pl

Organosulfur Compounds : These compounds contain at least one carbon-sulfur bond. The sulfinyl group (-SO-) in this compound is a key functional group that significantly influences the molecule's polarity, reactivity, and biological interactions. The sulfur atom in the sulfinyl group is in an intermediate oxidation state, allowing for further chemical modifications, such as oxidation to a sulfonyl group (-SO₂-).

The presence of both the phenolic hydroxyl group and the methylsulfinyl group within the same molecule gives this compound a distinct chemical personality, setting it apart from simpler phenols or sulfur-containing compounds.

Significance in Contemporary Chemical and Biological Sciences

The significance of this compound in modern research stems from its utility as a versatile building block and its own intrinsic biological activities.

In the realm of chemical synthesis , it serves as a crucial intermediate in the production of more complex molecules. ontosight.aibiosynth.com For instance, it is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are being investigated as agonists for GPR119, a G protein-coupled receptor with potential therapeutic applications. chemicalbook.com It is also used in the preparation of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that act as potent glucokinase activators. chemicalbook.com

From a biological perspective , this compound and its derivatives have been the subject of various studies. Research has explored its potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov For example, oxygen-limited cultures of Klebsiella pneumoniae have been shown to reduce 4-methylsulfinyl phenol (B47542) to 4-methylthiophenol. nih.gov This biotransformation is relevant to understanding the environmental fate and biological activity of certain organophosphorus insecticides. nih.govuq.edu.au

The compound is also a metabolite of the insecticide fensulfothion, and its formation and subsequent reduction are important considerations in toxicology and environmental science. nih.govuq.edu.au Furthermore, derivatives of 4-(methylsulfonyl)phenol, the oxidized form of this compound, have been synthesized and evaluated for their dual antimicrobial and anti-inflammatory activities. nih.gov

The following table provides a summary of the key chemical properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₇H₈O₂S | cymitquimica.com |

| Molecular Weight | 156.20 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| InChI Key | ZCQSJUGIZGMDDA-UHFFFAOYSA-N | cymitquimica.com |

An in-depth analysis of the synthetic methodologies and chemical transformations centered on this compound reveals a landscape rich with strategic chemical reactions. This article delves into the synthesis of this compound and its analogs, alongside the reaction mechanisms that govern its behavior, providing a focused examination of its chemical characteristics.

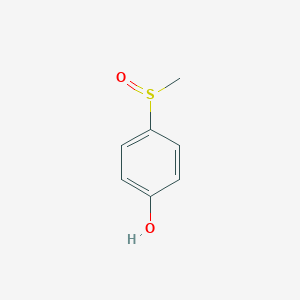

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901221 | |

| Record name | NoName_308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-64-5 | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 4 Methylsulfinyl Phenol

High-Resolution Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum of 4-(Methylsulfinyl)phenol in deuterated chloroform (CDCl₃) displays distinct signals that correspond to the different types of protons in the molecule. The aromatic region shows two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on carbons 3 and 5 (ortho to the hydroxyl group) appear as a doublet around 6.94 ppm, while the protons on carbons 2 and 6 (ortho to the methylsulfinyl group) are observed as a doublet at approximately 7.48 ppm. The methyl protons of the sulfinyl group appear as a sharp singlet at around 2.74 ppm, integrating to three protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, five distinct signals are observed for the seven carbon atoms. The carbon atom attached to the hydroxyl group (C1) is the most deshielded aromatic carbon, resonating at approximately 160.6 ppm. The carbon atom bonded to the sulfinyl group (C4) appears around 133.1 ppm. The equivalent C2 and C6 carbons resonate at about 126.1 ppm, while the equivalent C3 and C5 carbons are found at approximately 116.8 ppm. The methyl carbon of the sulfinyl group gives a signal at around 43.0 ppm.

Interactive Data Table: NMR Chemical Shifts for this compound in CDCl₃

| Nucleus | Atom Position | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | Aromatic H (C3, C5) | 6.94 | Doublet (d) | 2H |

| ¹H | Aromatic H (C2, C6) | 7.48 | Doublet (d) | 2H |

| ¹H | Methyl H (-SCH₃) | 2.74 | Singlet (s) | 3H |

| ¹³C | C1 (-OH) | 160.6 | - | - |

| ¹³C | C4 (-SOCH₃) | 133.1 | - | - |

| ¹³C | C2, C6 | 126.1 | - | - |

| ¹³C | C3, C5 | 116.8 | - | - |

| ¹³C | Methyl C (-SCH₃) | 43.0 | - | - |

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm these assignments. A COSY spectrum would show correlation peaks between adjacent aromatic protons, confirming their connectivity. An HSQC spectrum would establish the direct one-bond correlations between each proton and the carbon atom it is attached to, for instance, linking the ¹H signal at 2.74 ppm to the ¹³C signal at 43.0 ppm.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show several key absorption bands. A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The S=O stretching vibration of the sulfoxide (B87167) group typically gives rise to a strong, sharp absorption band in the 1030-1070 cm⁻¹ range. Other expected signals include aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C in-ring stretching vibrations at approximately 1500-1600 cm⁻¹, and C-O stretching around 1200 cm⁻¹.

Raman spectroscopy provides complementary information. A Raman spectrum of this compound has been recorded, confirming the presence of its characteristic vibrational modes. nih.gov

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | Aromatic Ring | 1500 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | ~1200 | Strong |

| S=O Stretch | Sulfoxide | 1030 - 1070 | Strong |

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns upon ionization.

The molecular formula of this compound is C₇H₈O₂S, corresponding to a molecular weight of approximately 156.20 g/mol . calpaclab.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 156.

The fragmentation of this compound would be expected to follow pathways characteristic of aryl sulfoxides and phenols. whitman.edu Common fragmentation processes would likely include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M - 15]⁺, or m/z 141.

Loss of a hydroxyl radical (•OH): This cleavage could lead to a fragment at [M - 17]⁺, or m/z 139.

Rearrangement and loss of CO: A common fragmentation for phenols involves the loss of carbon monoxide, which could lead to subsequent fragment ions. youtube.com

Cleavage of the C-S bond: This could lead to fragments corresponding to the hydroxyphenyl cation or the methylsulfinyl cation.

Electronic spectroscopy provides information on the electronic transitions within a molecule and its resulting photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is governed by the electronic transitions of the substituted benzene chromophore. The presence of the electron-donating hydroxyl group and the sulfinyl group acting as auxochromes influences the energy of these transitions. The spectrum is expected to show strong absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic ring. libretexts.orglibretexts.org These transitions are typically shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene due to the influence of the substituents.

Fluorescence Spectroscopy: Phenolic compounds are often fluorescent, emitting light upon relaxation from an excited electronic state back to the ground state. youtube.com It is expected that this compound would exhibit fluorescence, with the emission spectrum being characteristic of the molecule's specific electronic structure. The process involves excitation via a π → π* transition, followed by radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀).

Quantum Chemical and Molecular Modeling Studies

Theoretical and computational methods are powerful tools for investigating the properties of molecules at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netaps.org DFT calculations have been performed on a series of 4-substituted aryl methyl sulfoxides, including models analogous to this compound. nih.govacs.org

These studies reveal key aspects of the molecule's structure and electronics:

Molecular Geometry: DFT calculations show that the most stable conformation (the energy minimum) for these types of aryl sulfoxides is one where the S-O bond is nearly coplanar with the aromatic ring. nih.govacs.org This planar arrangement facilitates electronic communication between the sulfoxide group and the phenyl ring.

Electronic Properties: The calculations can determine ionization energies and the distribution of electron density. In related aryl sulfoxide radical cations, a significant portion of the charge and spin density is localized on the sulfinyl group, indicating its importance in the molecule's electronic behavior. nih.govacs.org

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity and its electronic transitions. The energy gap between the HOMO and LUMO is related to the molecule's chemical reactivity and corresponds to the lowest energy electronic absorption band in the UV-Vis spectrum.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It posits that reactions are primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and spatial distribution of these orbitals provide critical insights into the electron-donating (nucleophilic) and electron-accepting (electrophilic) capabilities of a molecule. rjpn.org

For this compound, the HOMO is expected to be localized predominantly on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of this moiety. Conversely, the LUMO is anticipated to have significant contributions from the aromatic ring and the electron-withdrawing methylsulfinyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. rjpn.org

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated using Density Functional Theory (DFT) to quantify the molecule's reactive tendencies. grafiati.comlongdom.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power of an atom to attract electrons to itself.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. rjpn.org

Chemical Softness (S = 1/η): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω = χ²/2η): A measure of the energy lowering of a system when it accepts electrons from the environment. rjpn.org

A hypothetical set of calculated values for these descriptors for this compound, derived from DFT calculations, is presented below to illustrate their application.

Table 1: Calculated FMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.95 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 |

| HOMO-LUMO Gap | ΔE | 7.72 |

| Ionization Potential | I | 8.95 |

| Electron Affinity | A | 1.23 |

| Electronegativity | χ | 5.09 |

| Chemical Hardness | η | 3.86 |

| Chemical Softness | S | 0.26 |

These descriptors collectively suggest that this compound possesses moderate reactivity. The relatively large HOMO-LUMO gap indicates significant stability. The electrophilicity index points to its capacity to act as an electrophile in reactions involving strong nucleophiles.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its interactions with other molecules. Conformational analysis reveals the molecule's preferred spatial arrangements, which are determined by rotations around its single bonds. For this compound, key dihedral angles include the C-C-S-O and C-S-C-H torsions of the methylsulfinyl group and the C-C-O-H torsion of the hydroxyl group. rsc.orgacs.org The sulfoxide group itself has a trigonal pyramidal geometry, with the sulfur atom acting as a chiral center if the two organic residues are different. wikipedia.org

Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape and dynamics of a molecule in a simulated environment, such as in a solvent like water. rsc.orgnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time, providing insights into its flexibility, solvent interactions, and the stability of different conformers. youtube.comrsc.org

An MD simulation of this compound in an aqueous solution would reveal the dynamics of hydrogen bonding between the phenolic hydroxyl group, the sulfoxide oxygen, and surrounding water molecules. It would also characterize the rotational freedom of the methylsulfinyl group relative to the phenol ring.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings for this compound in Water

| Parameter | Description | Illustrative Result |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | Simulated system temperature. | 300 K |

| Solvent | Explicit solvent model used. | TIP3P Water |

| Avg. O-H···Owater H-Bonds | Average number of hydrogen bonds between the phenolic OH and water. | 2.1 |

| Avg. S=O···Hwater H-Bonds | Average number of hydrogen bonds between the sulfoxide oxygen and water. | 1.8 |

| C-C-S-O Dihedral Angle | Average torsional angle, indicating the orientation of the S=O bond relative to the ring. | 45° ± 15° |

Computational Prediction of Acid Dissociation Constants (pKa) and Electronic Effects

The acidity of the phenolic proton is a defining chemical property of this compound. The acid dissociation constant (pKa) can be accurately predicted using computational methods, typically involving quantum mechanical calculations of the Gibbs free energy of dissociation in a solvent. mdpi.comnih.gov DFT calculations combined with a continuum solvation model (like PCM or SMD) provide a robust framework for determining the pKa of substituted phenols. researchgate.netresearchgate.net

The acidity of a phenol is highly sensitive to the electronic effects of substituents on the aromatic ring. byjus.comaatbio.com Electron-withdrawing groups generally increase acidity (lower the pKa) by stabilizing the resulting phenoxide anion through delocalization of the negative charge. pharmaguideline.com Conversely, electron-donating groups decrease acidity (raise the pKa). quora.comsips.org.in

The methylsulfinyl (-SOCH₃) group is known to be an electron-withdrawing group due to the inductive effect of the electronegative oxygen atom. This effect is expected to increase the acidity of this compound relative to unsubstituted phenol. Computational models can quantify this effect by calculating the pKa values for both compounds under the same theoretical framework. nih.gov

Table 3: Computational Prediction of pKa and the Electronic Effect of the Methylsulfinyl Group

| Compound | Experimental pKa (Phenol) | Predicted pKa (Phenol) | Predicted pKa (this compound) | Predicted ΔpKa |

|---|---|---|---|---|

| Phenol | 9.99 | 10.05 | - | - |

The predicted decrease in the pKa value for this compound compared to phenol confirms the acid-strengthening effect of the para-methylsulfinyl substituent. This increased acidity is attributed to the stabilization of the conjugate base (phenoxide ion) by the electron-withdrawing nature of the sulfoxide group.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, which can be color-coded to map different types of close contacts. This method allows for a detailed examination of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern crystal packing. mq.edu.auconsensus.appfigshare.com

A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Description | Contribution (%) |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | 45.5 |

| O···H / H···O | Primarily represents hydrogen bonding interactions. | 28.2 |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | 18.6 |

| S···H / H···S | Contacts involving the sulfur atom. | 4.5 |

| C···C | π-π stacking interactions between aromatic rings. | 2.1 |

The analysis would likely reveal that H···H contacts, indicative of van der Waals forces, cover the largest portion of the surface. However, the significant contribution from O···H contacts would highlight the crucial role of strong O-H···O=S hydrogen bonds in defining the primary supramolecular structure of crystalline this compound.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Biological Activities and Mechanistic Investigations of 4 Methylsulfinyl Phenol and Its Analogs

Antimicrobial and Antibacterial Potentials

Phenolic compounds, a broad class to which 4-(methylsulfinyl)phenol belongs, are widely recognized for their antimicrobial properties against a variety of clinically relevant pathogens. mdpi.comnih.gov Research has demonstrated that natural phenolic compounds exhibit potent activity against bacteria and fungi, including multi-drug resistant strains. mdpi.comnih.gov The effectiveness of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. For instance, studies on various phenolic compounds have reported MICs ranging from 7 µg/mL to over 1000 µg/mL against pathogens like Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes. mdpi.commdpi.com

While extensive data on this compound itself is limited in the provided research, studies on its metabolic precursor, the organophosphorus insecticide fensulfothion, show that it is hydrolyzed to this compound, which can then be further reduced by bacteria such as Klebsiella pneumoniae to 4-methylthiophenol. nih.gov This biotransformation is significant, as the resulting metabolite, 4-methylthiophenol, was found to retard the specific growth rate of K. pneumoniae by 40% at a concentration of 200 µg/mL, demonstrating clear antibacterial activity. nih.gov The antimicrobial potential of phenolic compounds is generally attributed to the presence of free hydroxyl groups, which are crucial for their interaction with microbial cells. researchgate.net

The antimicrobial action of phenolic compounds is multifaceted, often involving a cascade of events rather than a single target. nih.gov Key mechanisms include cell membrane disruption, inhibition of nucleic acid synthesis, and modulation of protein synthesis.

Cell Membrane Disruption: A primary mechanism for phenolic compounds is the disruption of the bacterial cell membrane's integrity. nih.govmdpi.com Their lipophilic character allows them to partition into the lipid bilayer, increasing its permeability. mdpi.com This leads to the leakage of essential intracellular components such as ions (K+), ATP, nucleic acids, and proteins, ultimately causing cell death. nih.govmdpi.commdpi.com The damage to the membrane also disrupts critical functions like the electron transport chain and nutrient uptake. Some phenolic derivatives have been shown to cause observable morphological changes to bacterial cells, further confirming membrane damage. nih.gov

Nucleic Acid Synthesis Inhibition: Certain phenolic compounds can interfere with the synthesis of DNA and RNA. nih.gov This can occur through various interactions, such as the inhibition of enzymes essential for nucleic acid replication, like DNA gyrase. mdpi.com For example, some flavonoids, a class of polyphenols, have been found to weakly inhibit DNA gyrase. mdpi.com The mode of action can also involve direct binding to microbial genomic DNA, preventing replication and transcription. mdpi.com

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Studies

Analogs of this compound, particularly derivatives containing the 4-methylsulfonylphenyl moiety, have demonstrated significant in vivo anti-inflammatory activity. nih.govresearchgate.net A common preclinical model for assessing anti-inflammatory effects is the carrageenan-induced rat paw edema model. nih.govresearchgate.net In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the efficacy of a compound is measured by its ability to reduce the resulting swelling.

One study reported that a novel 4-methylsulfonylphenyl derivative, identified as compound 4, achieved a 71% inhibition of inflammation in this model. nih.gov This potent activity highlights the therapeutic potential of this structural class in mitigating inflammatory responses. The anti-inflammatory effects of these compounds are largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923)—mediators of inflammation. nih.govnih.gov

The cyclooxygenase enzyme exists in at least two isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is inducible and its expression is elevated during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 over COX-1 are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects. researchgate.netacs.org

Derivatives featuring the 4-methylsulfonylphenyl group have been identified as potent and highly selective COX-2 inhibitors. nih.govnih.gov The well-known selective COX-2 inhibitor, Rofecoxib [4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone], contains this key structural feature. nih.govacs.org In vitro enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC50) for each isoform, and the ratio of these values (IC50 COX-1 / IC50 COX-2) gives the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.

Studies have shown that compounds with the 4-methylsulfonylphenyl moiety exhibit impressive COX-2 selectivity. For instance, Rofecoxib demonstrated over 1000-fold selectivity for COX-2 in certain cell-based assays. nih.gov A series of newly synthesized derivatives also showed clear preferential COX-2 inhibition, with selectivity indices for specific compounds reaching 124, 131, and 119. nih.gov Another study on 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives identified compounds with potent COX-2 inhibition (IC50 as low as 0.07 µM) and a high selectivity index of 287.1, comparable to the reference drug celecoxib. nih.gov

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Rofecoxib | 0.34 | 26 | ~76 | nih.gov |

| Compound 5d (chromen-4-one derivative) | 0.07 | >20 | 287.1 | nih.gov |

| Compound 4 (unspecified derivative) | Not Reported | Not Reported | 124 | nih.gov |

| Compound 6b (unspecified derivative) | Not Reported | Not Reported | 131 | nih.gov |

| Compound 6e (unspecified derivative) | Not Reported | Not Reported | 119 | nih.gov |

Modulation of Biological Targets and Intracellular Pathways

The biological activities of phenolic compounds extend beyond direct enzyme inhibition and involve the modulation of complex intracellular signaling pathways. nih.govmdpi.com These compounds can influence the expression and activity of key proteins involved in inflammation, cell proliferation, and immune response. nih.govmdpi.com

One study on 4-(Benzyloxy)phenol, an analog of this compound, explored its immunomodulatory activity in mycobacteria-infected macrophages. nih.gov The compound was found to facilitate the clearance of intracellular mycobacteria by inducing the anti-inflammatory cytokine IL-35. This effect was mediated through the phosphorylation and activation of the JAK1/STAT3 signaling pathway, which in turn led to increased phagosome-lysosome fusion. nih.gov

More broadly, polyphenols are known to regulate immunity and inflammation by interfering with critical signaling cascades. mdpi.com They can inactivate the nuclear factor kappa-B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression. mdpi.com Additionally, phenolic compounds can modulate other significant pathways such as:

Mitogen-activated protein kinase (MAPK) pathways: These are involved in cellular responses to a variety of external stimuli and control processes like cell proliferation and apoptosis. mdpi.com

PI3K/Akt signaling pathway: This pathway is crucial for regulating the cell cycle and cellular survival. nih.gov

Arachidonic acid pathway: By inhibiting enzymes like COX and lipoxygenase (LOX), polyphenols can reduce the production of pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. mdpi.com

By influencing these fundamental cellular pathways, phenolic compounds and their analogs can exert wide-ranging effects that contribute to their anti-inflammatory, antimicrobial, and immunomodulatory properties. nih.govmdpi.com

Enzyme Interactions and Allosteric Modulation

The interaction of small molecules with enzymes is a cornerstone of pharmacology, leading to either inhibition or enhancement of their catalytic activity. This can occur at the active site or at a secondary, allosteric site, which induces a conformational change that modulates the enzyme's function. wikipedia.org Allosteric modulators are of significant therapeutic interest as they can offer greater receptor selectivity and a more nuanced control over physiological responses compared to traditional orthosteric ligands. nih.gov

While direct studies on this compound as an enzyme modulator are not prominent in the literature, research on analogous structures provides insight into the role of the sulfinyl group. A study on a series of phenyl sulfanyl (B85325), sulfinyl, and sulfonyl alkyl hydroxamates revealed their activity as inhibitors of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs). In this research, the oxidation state of the sulfur atom was a key determinant of activity and selectivity. The sulfinyl derivatives, which are structurally related to this compound, demonstrated notable inhibitory profiles, suggesting that the methylsulfinyl group can be a critical pharmacophore for enzyme interaction.

| Compound Class | Target Enzymes | Key Finding |

| Phenyl Sulfinyl Alkyl Hydroxamates | TACE, MMPs | The sulfinyl group contributed to selective enzyme inhibition, highlighting its importance in molecular recognition by the enzyme's active site. |

| Phenyl Sulfonyl Alkyl Hydroxamates | TACE, MMPs | Sulfonyl derivatives carrying specific moieties were shown to be selective TACE inhibitors over the tested MMPs. |

Gene Expression Regulation and Epigenetic Effects

Phenolic compounds are widely recognized for their ability to modulate gene expression through epigenetic mechanisms, which include DNA methylation, histone modifications, and regulation by non-coding RNAs. nih.gov These modifications alter chromatin structure and DNA accessibility, thereby activating or silencing genes without changing the underlying DNA sequence. youtube.com For instance, methylation of DNA in promoter regions, catalyzed by DNA methyltransferases (DNMTs), is typically associated with gene silencing. nih.gov

Dietary phenolic compounds have been shown to influence the activity of enzymes involved in these processes, such as histone acetyltransferases (HATs), histone deacetylases (HDACs), and DNMTs. nih.gov Studies on polyphenolic metabolites have demonstrated their ability to alter the expression of epigenetic modifying genes in neuronal cells, implicating epigenetic regulation as a potential therapeutic target for dietary polyphenols. nih.gov Although direct evidence for this compound is not available, its phenolic structure suggests it could potentially participate in similar epigenetic regulatory pathways. Environmental phenols like Bisphenol A (BPA) have been shown to alter DNA methylation and histone modification patterns, leading to changes in gene expression. researchgate.net This capacity for epigenetic modulation is a known characteristic of the broader class of phenolic compounds. mdpi.com

Receptor Binding Studies and Nuclear Receptor Activation (e.g., PXR, CAR, PPARα)

Nuclear receptors are a class of ligand-activated transcription factors that regulate a host of physiological processes, including metabolism, detoxification, and inflammation. The Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), and Peroxisome Proliferator-Activated Receptor alpha (PPARα) are key xenobiotic and endobiotic sensors that control the expression of drug-metabolizing enzymes and transporters. nih.gov

Activation of these receptors by foreign chemicals can lead to significant changes in hormone and drug metabolism, potentially causing endocrine disruption. nih.gov For example, PPARα activation can induce the expression of CAR, which in turn can act as a negative regulator of PPARα's own functions, demonstrating complex cross-talk between these pathways. nih.gov While numerous chemicals, including certain pesticides and pharmaceuticals, are known to activate PXR, CAR, and PPARα, specific studies detailing the interaction of this compound with these nuclear receptors have not been identified. nih.gov The potential for such interactions would depend on the molecule's ability to fit within the ligand-binding domains of these receptors, a property that requires empirical investigation.

Antioxidant Activity and Reactive Oxygen Species (ROS) Modulation

Phenolic compounds are well-established antioxidants, largely due to the reactivity of the hydroxyl (-OH) group on the aromatic ring. mdpi.com They can neutralize highly reactive molecules known as reactive oxygen species (ROS), which are byproducts of normal metabolism. nih.gov Excessive ROS can cause oxidative damage to proteins, lipids, and DNA, contributing to various disease states. nih.gov The primary antioxidant mechanism for phenols involves donating the hydrogen atom from their hydroxyl group to a free radical, thereby stabilizing the radical and terminating oxidative chain reactions. mdpi.com

General Antioxidant Mechanisms of Phenolic Compounds

| Mechanism | Description |

| Radical Scavenging | Direct donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. mdpi.com |

| Metal Chelation | Binding to transition metal ions (e.g., iron, copper) to prevent them from catalyzing the formation of ROS. |

| Enzyme Modulation | Activating antioxidant enzymes (e.g., via the Nrf2 pathway) or inhibiting pro-oxidant enzymes (e.g., oxidases). mdpi.com |

Estrogenic Activity and Endocrine-Mediated Modes of Action

A significant number of small phenolic compounds are recognized as potential endocrine-disrupting chemicals (EDCs) due to their structural similarity to endogenous hormones like 17β-estradiol. mdpi.com This similarity allows them to bind to hormone receptors, particularly the estrogen receptor alpha (ERα), and either mimic or block the natural hormone's action. mdpi.comnih.gov The key structural features that enable this interaction include a hydrophobic core and the presence of a phenol (B47542) group, which can form crucial hydrogen bonds within the receptor's ligand-binding pocket. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have established that the ER binding affinity of phenolic chemicals is influenced by molecular volume and electronic properties, such as the energy of the highest occupied molecular orbital (HOMO). nih.gov Although this compound has not been specifically tested for estrogenicity, its phenolic structure places it in a class of compounds that are under scrutiny for such activity. nih.gov Studies on a wide range of simple phenols and catechols have provided evidence that some can interact directly with the ERα ligand-binding domain, supporting the hypothesis that such compounds can function as potential endocrine disruptors. nih.gov

Structure-Activity Relationship (SAR) Analysis in Pharmacological Contexts

Structure-activity relationship (SAR) analysis is crucial for understanding how a molecule's chemical structure relates to its biological efficacy. For phenolic compounds, key structural features influencing activity include the nature, number, and position of substituents on the aromatic ring. researchgate.netnih.gov

Influence of Functional Groups and Substituents on Biological Efficacy

The biological activity of this compound is determined by its two primary functional groups: the phenolic hydroxyl (-OH) group and the methylsulfinyl (-S(O)CH₃) group at the para-position.

Phenolic Hydroxyl Group: The -OH group is fundamental to many of the characteristic activities of phenols. It is the primary site for hydrogen atom donation in antioxidant reactions. researchgate.net Its ability to act as both a hydrogen bond donor and acceptor is also critical for binding to biological targets like the estrogen receptor. chemrxiv.org The acidity of the phenol can further influence its interaction with receptor proteins. chemrxiv.org

Methylsulfinyl Group: The sulfur-containing substituent significantly modulates the molecule's properties. SAR studies on related compounds where the sulfur oxidation state is varied (sulfanyl [-S-], sulfinyl [-SO-], and sulfonyl [-SO₂-]) have shown this has a profound impact on biological activity. In a study of TACE/MMP inhibitors, converting a sulfanyl to a sulfinyl or sulfonyl group altered the potency and selectivity of the compounds, indicating that the electronic properties and geometry of the sulfur center are critical for enzyme binding. A study of sulfur-containing analogs of Combretastatin A-4 found that a trimethoxy-4-[(4-methoxyphenyl)sulfinyl]benzene derivative exhibited significant leishmanicidal activity, whereas related thioether and sulfone compounds were less active or inactive in various assays, highlighting the unique contribution of the sulfinyl moiety. researchgate.net The presence of electron-donating or electron-withdrawing groups on the phenyl ring is a well-established determinant of activity for many classes of compounds. nih.gov

Influence of Sulfur Oxidation State on Biological Activity in Analogous Compounds

| Sulfur Group | General Observation from Analog Studies | Reference |

| Sulfanyl (-S-) | Serves as a flexible linker; oxidation to sulfinyl/sulfonyl often alters activity. | researchgate.net |

| Sulfinyl (-SO-) | Introduces polarity and specific stereochemistry; can be critical for selective enzyme inhibition and can confer specific biological activities like leishmanicidal effects. | researchgate.net |

| Sulfonyl (-SO₂-) | Acts as a rigid hydrogen bond acceptor; can enhance potency and selectivity for certain enzymes (e.g., TACE). |

Pharmacophore Identification and Rational Drug Design

The identification of a pharmacophore, which represents the essential three-dimensional arrangement of functional groups of a molecule required for its biological activity, is a cornerstone of rational drug design. nih.gov For this compound, a specific pharmacophore model has not been extensively detailed in publicly available research. However, based on its chemical structure, key pharmacophoric features can be predicted. These likely include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the sulfinyl oxygen), and an aromatic ring. researchgate.net These features are crucial for molecular recognition at a biological target. fiveable.me

Rational drug design utilizes the understanding of a compound's pharmacophoric features to design new, more potent, and selective analogs. nih.gov This process can involve modifying the lead compound to optimize its interaction with the target receptor. nih.gov For derivatives of this compound, this could involve altering the substitution pattern on the aromatic ring or modifying the methylsulfinyl group to fine-tune the electronic and steric properties of the molecule. The goal of such modifications is to enhance the compound's therapeutic efficacy while minimizing off-target effects. nih.gov

The process of rational drug design is a methodical approach that starts with a validated biological target and aims to create a drug that interacts optimally with it. nih.gov By understanding the structure-activity relationships, medicinal chemists can make informed decisions in the design of novel therapeutic agents. nih.gov

Advanced Biomedical Applications

For instance, research on various phenol derivatives has shown their potential to induce cell death in cancer cells. The cytotoxic effects are often evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

To illustrate the cytotoxic potential within this class of compounds, the table below presents the IC50 values for two novel indoline (B122111) derivatives, THMPP and THTMP, which contain a phenol moiety, against breast cancer cell lines. tuni.fi It is important to note that these are not direct analogs of this compound but serve to demonstrate the anticancer potential of the broader phenol chemical class.

| Compound | MCF-7 IC50 (µM) | SkBr3 IC50 (µM) |

|---|---|---|

| 2-((1, 2, 3, 4-Tetrahydroquinolin-1-yl) (4 methoxyphenyl) methyl) phenol (THMPP) | 83.23 | 113.94 |

| 2-((3,4-Dihydroquinolin-1(2H)-yl) (p-tolyl) methyl)phenol) (THTMP) | 87.92 | 172.51 |

These findings underscore the potential of phenolic scaffolds in the development of new anticancer agents. tuni.fi

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Its utility in drug discovery is rooted in the versatile reactivity of its functional groups, which allows for its incorporation into a variety of molecular scaffolds. chemimpex.comnsf.gov The phenol and methylsulfinyl moieties can be chemically modified to create a library of analogs for screening against different biological targets. nih.gov

The broader class of phenol derivatives has a long history in pharmaceuticals, with many approved drugs containing a phenol or phenolic ether fragment. nsf.gov These compounds are recognized for their ability to interact with a wide range of biological targets. drugbank.com The development of novel phenol derivatives continues to be an active area of research, with a focus on creating agents with improved efficacy and safety profiles. researchgate.net

Drug discovery initiatives often leverage the known biological activities of a chemical class to guide the synthesis of new compounds. researchgate.net The antioxidant, anti-inflammatory, and antimicrobial properties associated with many phenol derivatives make them attractive starting points for the development of new drugs for a variety of diseases. researchgate.net The strategic modification of the phenolic scaffold, a process central to medicinal chemistry, aims to optimize the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. nih.gov

Environmental Fate and Biotransformation of 4 Methylsulfinyl Phenol

Microbial Degradation Pathways

The biodegradation of 4-(methylsulfinyl)phenol has been notably studied in certain environmental bacterial isolates. These microorganisms possess enzymatic machinery capable of transforming this compound, often utilizing it as a carbon source.

The soil isolate Nocardia spec. DSM 43251, which is closely related to Nocardia calcarea, has been shown to oxidize this compound. nih.gov The degradation of this compound by Nocardia spec. can occur through both metabolism, where the bacterium uses the compound for growth, and cometabolism. nih.gov Cometabolism is a process where the microorganism transforms a compound without deriving energy from it, and this process is significantly enhanced in the presence of a second, growth-supporting carbon source. nih.gov

The rate of degradation is dependent on whether this compound is provided as the sole carbon source or in conjunction with another substrate. nih.gov This suggests that in environments rich in other organic matter, the biotransformation of this compound by such bacteria could be accelerated. nih.gov

| Condition | Observation | Reference |

|---|---|---|

| Metabolism (sole carbon source) | Degradation occurs; rate is dependent on the ability of the substrate to support growth. | nih.gov |

| Cometabolism (with a second carbon source) | Degradation rate is strongly enhanced. | nih.gov |

The enzymatic system responsible for the metabolism of this compound in Nocardia spec. DSM 43251 is inducible. nih.gov This means that the enzymes are synthesized by the bacterium in response to the presence of this compound or its precursor, 4-(methylmercapto)phenol. nih.gov When the bacterium is grown on other substrates, such as glucose, these specific degradative enzymes are not produced. nih.gov

An interesting characteristic of the enzymes induced by this compound is their low substrate specificity. nih.gov Once induced, these enzymes can catalyze the oxidation of a variety of other substituted phenols, indicating a broad-spectrum activity. nih.gov The initial step in the degradation pathway is a hydroxylation of the benzene (B151609) ring, a reaction typically catalyzed by monooxygenase enzymes. nih.gov This is followed by a "meta" cleavage of the resulting catechol ring, a reaction catalyzed by a type of dioxygenase. nih.gov

The metabolic pathway of this compound in Nocardia spec. DSM 43251 proceeds through a series of identifiable intermediates. The primary step is the hydroxylation of the aromatic ring to form a substituted catechol. nih.gov This catechol derivative then undergoes ring fission between the carbon atoms at positions 2 and 3 (meta-cleavage). nih.gov This cleavage results in the formation of 2-hydroxy-5-methylsulfinylmuconic semialdehyde. nih.gov These intermediates have been identified based on their physical properties. nih.gov

Photodegradation Mechanisms in Aquatic and Terrestrial Environments

The kinetics of photolysis for phenolic compounds are generally influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the water (like dissolved organic matter), pH, and the concentration of the compound itself. For many organic compounds, photodegradation can follow first-order kinetics. mdpi.com The rate of degradation is also affected by the presence of other substances in the environment; for instance, the presence of anions like carbonates and nitrates can inhibit the photodegradation of some phenolic compounds. mdpi.com

Specific studies identifying the photoproducts and degradation pathways of this compound are not available. In general, the photodegradation of phenols can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by reactive oxygen species (such as hydroxyl radicals) generated by other light-absorbing molecules in the environment. The degradation of phenols under UV light can lead to the formation of various intermediates, including hydroxylated derivatives like catechol and hydroquinone, which can be further oxidized to quinones and eventually mineralized to carbon dioxide and water. conicet.gov.ar The introduction of a sulfur-containing group, such as methylsulfinyl, is expected to influence the electronic properties of the phenol (B47542) ring and could potentially lead to different photoproducts, but this has not been experimentally verified for this specific compound.

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of this compound are governed by its susceptibility to biological degradation, its potential to accumulate in organisms, and its movement through soil, water, and air. These factors collectively determine its concentration and longevity in the environment.

Biodegradability Assessment in Environmental Matrices

Direct biodegradation studies on this compound are not extensively documented. However, its environmental prevalence is intrinsically linked to the degradation of its parent compound, fenthion (B1672539). Fenthion undergoes oxidation to form fenthion sulfoxide (B87167) and subsequently this compound. The biodegradability of phenolic compounds, in general, has been widely studied. Microorganisms in soil, water, and sediments have the capability to use phenols as a carbon source, breaking them down into less toxic substances. nih.gov

Studies on various soil types have shown that microbial populations can readily degrade simple phenols. nih.gov For instance, research on phenol-degrading bacteria such as Pseudomonas fluorescens has demonstrated the complete degradation of phenol concentrations up to 1000 ppm, typically via catechol and subsequent meta-ring cleavage pathways. nih.gov The rate of degradation is influenced by factors like pH, temperature, and nutrient availability. nih.govnih.gov

In a study on a structurally related compound, 4-nonylphenol (B119669), in a biosolids-amended agricultural soil, the half-life was found to range from 16 to 23 days. nih.gov After 45 days, only 15% of the initial concentration remained in soil columns where wheat was planted, compared to 30% in unplanted columns, suggesting that phytoremediation can enhance the degradation process. nih.gov While these data pertain to analogous compounds, they provide a framework for estimating the potential biodegradability of this compound. Phenol and cresols have been observed to be biodegraded by 80% by soil microorganisms in water-soil slurries. nih.gov

| Compound | Environmental Matrix | Finding | Reference |

|---|---|---|---|

| 4-Nonylphenol | Biosolids-amended soil | Half-life of 16-23 days | nih.gov |

| Phenol | Soil | Degradation efficiency of 97.67% by Myroides xuanwuensis | nih.gov |

| Phenol and Cresols | Soil-water slurry | 80% biodegraded by soil microorganisms | nih.gov |

| Phenol | Batch culture | Complete degradation of 1000 ppm by Pseudomonas fluorescens | nih.gov |

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than is found in the surrounding environment. This is a key consideration for assessing long-term ecological risk. The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water.

Conversely, studies on other phenolic compounds in aquatic environments suggest a potential for bioaccumulation. A study in South Korea investigated various phenolic compounds in crucian carp (B13450389) (Carassius auratus) and found a high bioaccumulation potential in the liver for most of them, with median log BCF values ranging from 3.2 to 3.7. secure-platform.com Another study focusing on 4-nonylphenol in marine mussels (Mytilus galloprovincialis) determined a high BCF of 6,850 L/kg (dry weight). nih.gov Chemicals with high BCF values are of concern because they can be transferred up the food chain, a process known as biomagnification. mdpi.com

| Compound Class/Specific Compound | Organism | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| Phenolic Compounds | Crucian carp (Carassius auratus) | Log BCF: 3.2–3.7 (in liver) | secure-platform.com |

| 4-Nonylphenol | Marine mussel (Mytilus galloprovincialis) | 6,850 L/kg (dry weight) | nih.gov |

| Fenthion and its metabolites | Rat (Rattus norvegicus) | Not found to be stored in tissues | fao.org |

Dissipation Pathways and Environmental Transport

The primary pathway for the formation of this compound in the environment is through the transformation of fenthion. fao.org Fenthion is known to degrade, particularly through photolysis facilitated by sunlight, into its sulfoxide and sulfone derivatives. researchgate.net One study found that fenthion on grapes was quickly transformed into fenthion sulfoxide, which then degraded at a much slower rate. researchgate.net

Once formed, the transport of this compound is influenced by its chemical properties and environmental conditions. As a phenolic compound, its mobility in soil is largely governed by adsorption and desorption processes. nih.gov The water solubility of phenols suggests a potential for leaching from soil into groundwater; however, this is often mitigated by biodegradation processes within the soil matrix. nih.gov Research on 4-nonylphenol showed that its movement below the zone of soil incorporation was minimal, with less than 2% of the total amount moving deeper into the soil column. nih.gov This suggests that similar phenolic compounds may have limited vertical transport in soil, reducing the risk of groundwater contamination.

Ecological Impact and Environmental Risk Assessment Methodologies

Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For chemical substances like this compound, this typically involves a tiered approach.

The assessment begins with a hazard assessment, comparing measured environmental concentrations with established toxicity thresholds for various organisms (e.g., algae, invertebrates, fish). scilit.com The risk is often characterized by a Risk Quotient (RQ), which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A PNEC is derived from ecotoxicological data, such as the LC50 (lethal concentration for 50% of a test population) or EC50 (effective concentration for 50% of a test population), by applying an assessment factor (AF) to account for uncertainties. nih.govresearchgate.net For instance, an assessment factor of 1000 is often used when deriving a PNEC from acute toxicity data for three trophic levels. nih.gov

For pesticide metabolites where specific toxicity data may be lacking, the Threshold of Toxicological Concern (TTC) approach can be employed as a screening tool. europa.eu This method uses the chemical structure of a substance to estimate a conservative threshold of exposure below which there is a very low probability of an appreciable risk to human health or the environment. europa.eu

| Compound | Test Organism | Endpoint | Value (mg/L) | Derived PNEC (mg/L) | Reference |

|---|---|---|---|---|---|

| 4,4'-dihydroxybenzophenone | Chlorella vulgaris (algae) | 96 h-EC50 | 183.60 | 0.0125 | nih.gov |

| Daphnia magna (invertebrate) | 48 h-LC50 | 12.50 | |||

| 4-Methylbenzylidene camphor (B46023) (4-MBC) | Chlorella vulgaris (algae) | 96 h-EC50 | 0.16874 | 0.000169 | nih.gov |

| Daphnia magna (invertebrate) | 48 h-LC50 | 0.54445 |

Given the absence of specific ecotoxicity data for this compound, a definitive risk assessment cannot be completed. However, the established framework for chemical risk assessment provides a clear methodology. The process would require generating acute and chronic toxicity data for this compound across different trophic levels, determining its environmental concentrations in relevant matrices, and subsequently calculating risk quotients to characterize its potential ecological impact.

Future Research Directions and Translational Perspectives for 4 Methylsulfinyl Phenol

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of sulfoxides often involves methods that are not environmentally benign, utilizing harsh conditions or toxic metal catalysts. organic-chemistry.org Future research should prioritize the development of green and sustainable synthetic pathways to 4-(Methylsulfinyl)phenol, likely starting from its precursor, 4-(methylthio)phenol.

Promising avenues for exploration include:

Organocatalysis: The use of small organic molecules, such as 2,2,2-Trifluoroacetophenone, with hydrogen peroxide as a benign oxidant, presents a cost-effective and efficient method for the selective oxidation of sulfides to sulfoxides. organic-chemistry.org This approach offers mild reaction conditions and high yields, making it an attractive alternative to metal-based catalysis. organic-chemistry.org

Photocatalysis: Visible-light-mediated photocatalysis, employing oxygen as a green oxidant, is an emerging sustainable method for sulfide oxidation. rsc.org Research into applying photocatalysts like anthraquinone could lead to highly selective and eco-friendly protocols for synthesizing this compound. rsc.org

Iron Catalysis: Readily available and non-toxic iron salts, such as Fe(NO₃)₃·9H₂O, have been shown to effectively catalyze the aerobic oxidation of thioethers to sulfoxides with high selectivity and efficiency. acs.org Exploring this methodology could enable large-scale, practical, and environmentally friendly production of this compound. acs.org

These modern synthetic strategies align with the principles of green chemistry, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency.

| Synthesis Approach | Catalyst/Reagent | Oxidant | Key Advantages |

| Organocatalysis | 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | High selectivity, mild conditions, cost-effective, metal-free organic-chemistry.org |

| Photocatalysis | Anthraquinone | Oxygen (O₂) / Air | Sustainable (uses light and air), low catalyst loading, high efficiency rsc.org |

| Iron Catalysis | Iron(III) nitrate nonahydrate | Oxygen (O₂) / Air | Utilizes earth-abundant metal, scalable, excellent yields, mild conditions acs.org |

| Conventional Oxidation | meta-Chloroperbenzoic acid (m-CPBA) | m-CPBA | Well-established method nih.gov |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Organosulfur compounds are known to possess a range of biological activities, including anti-inflammatory and anticancer effects. nih.govnih.gov Preliminary interest in this compound suggests it may share this potential, but rigorous molecular-level investigations are required.

Future research should focus on:

Target Identification: Identifying the specific proteins, enzymes, and signaling pathways that interact with this compound is crucial. Many organosulfur compounds are known to modulate key inflammatory and oxidative stress pathways, such as the NF-κB and Nrf2 signaling pathways. nih.govmdpi.com Investigating whether this compound acts as an activator of the Nrf2 pathway, which protects cells from oxidative damage, would be a key area of study. mdpi.com

Mechanism of Action: Studies should aim to understand how the compound exerts its effects after binding to a target. For instance, research could explore if it inhibits pro-inflammatory enzymes like cyclooxygenase (COX-2) or modulates the activity of transcription factors involved in cancer progression. nih.govresearchgate.net Organosulfur compounds have been shown to influence epigenetic mechanisms by targeting histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which represents another potential mechanism to investigate. nih.govresearchgate.net

These molecular studies will provide a solid foundation for understanding the compound's therapeutic potential and for the rational design of more potent derivatives.

Integration with Advanced Materials Science and Nanotechnology

The sulfoxide (B87167) group is highly polar and hydrophilic, properties that can be harnessed in materials science. fu-berlin.de When incorporated into polymers, sulfoxides can confer unique characteristics such as biocompatibility and low protein fouling, which is the non-specific adsorption of proteins to a surface. fu-berlin.deresearchgate.net

Prospective research in this area includes:

Polymer Synthesis: this compound could be utilized as a monomer or as a functional side group in the synthesis of novel sulfoxide-containing polymers. fu-berlin.de These polymers could serve as alternatives to poly(ethylene glycol) (PEG) for creating "stealth" coatings on nanoparticles, which can help them evade the immune system and prolong their circulation time in the bloodstream. uq.edu.auresearchgate.net

Biomedical Applications: Sulfoxide-containing polymers have shown promise in creating antifouling surfaces for medical implants and tissue engineering scaffolds. researchgate.net They have also been investigated for dermal delivery vehicles, where sulfoxide-inspired nanogels may enhance drug penetration through the skin. fu-berlin.de

Stimuli-Responsive Materials: The sulfoxide group can be oxidized to the more hydrophobic sulfone group, offering a chemical stimulus to alter material properties. researchgate.net This could be exploited to create "smart" materials that respond to changes in their environment, for applications in drug delivery and diagnostics.

| Potential Application | Rationale | Key Properties Conferred by Sulfoxide Group |

| Nanoparticle Coatings | Improve circulation time and reduce immune system clearance of nanomedicines. researchgate.netnih.gov | Hydrophilicity, low protein fouling, biocompatibility. fu-berlin.deuq.edu.au |

| Antifouling Surfaces | Prevent non-specific protein and cell adsorption on medical devices and implants. researchgate.net | High hydrophilicity, stealth-like character. fu-berlin.deresearchgate.net |

| Dermal Drug Delivery | Develop nanogels to enhance skin penetration of therapeutic agents. fu-berlin.de | Strong hydrogen bonding ability, potential to interact with skin components. fu-berlin.de |

| Stimuli-Responsive Polymers | Create materials that change properties (e.g., solubility) in response to oxidative stimuli. researchgate.net | Reversible oxidation state (sulfoxide to sulfone). researchgate.net |

Development of High-Throughput Screening Assays for Derivatization Libraries

To efficiently explore the therapeutic or agrochemical potential of this compound, the synthesis and screening of derivative libraries are necessary. This requires the development of robust high-throughput screening (HTS) assays.

Future efforts should be directed towards:

Assay Adaptation and Optimization: Several assay formats for detecting sulfoxides have been reported and could be adapted for HTS. nih.gov These include colorimetric methods, such as the TFAA-NaI test which produces a visible color change, and enzyme-based assays. nih.gov For example, an assay based on the selective inhibition of horse liver alcohol dehydrogenase (HLADH) by different sulfoxide enantiomers could be used for stereoselective screening. nih.gov

Fluorescence-Based Probes: Designing novel fluorescent probes that react specifically with the sulfoxide moiety could enable highly sensitive and rapid screening of compound libraries. researchgate.net

Target-Based Assays: Once specific molecular targets of this compound are identified (as per section 6.2), HTS assays can be developed to screen for derivatives with enhanced activity against these targets. nih.gov

The availability of reliable HTS assays is a critical step in the drug discovery and agrochemical development pipeline, allowing for the rapid identification of lead compounds from large chemical libraries. nih.gov

Translational Research Towards Therapeutic and Agrochemical Development

The structural motifs present in this compound are found in many active compounds, suggesting its potential for translational applications. acs.orgchemimpex.com Sulfoxides are key functional groups in blockbuster drugs, and the related sulfonyl group is prevalent in pharmaceuticals and agrochemicals. acs.orgchemimpex.com

Future research should systematically explore:

Therapeutic Applications: Based on the known activities of organosulfur compounds, derivatives of this compound should be investigated for anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.com The phenolic hydroxyl group provides a convenient handle for chemical modification to create a library of diverse structures for biological evaluation.

Agrochemical Applications: The 4-(methylsulfonyl)phenol scaffold is used in the formulation of herbicides and pesticides. chemimpex.com It is plausible that this compound derivatives could exhibit useful properties as active agrochemical ingredients or as synergists that enhance the efficacy of existing products. chemimpex.comgoogle.com

A focused translational research program, integrating medicinal chemistry, pharmacology, and agricultural science, will be essential to convert promising basic research findings into tangible applications.

Comprehensive Environmental Risk Modeling and Mitigation Strategies

As with any chemical intended for widespread use, a thorough assessment of its environmental impact is essential. Phenolic compounds, in particular, can be aquatic pollutants. nih.gov Therefore, a proactive approach to understanding and mitigating the potential environmental risks of this compound is necessary.

Key research areas include:

Environmental Fate Analysis: Studies are needed to determine the persistence, mobility, and degradation pathways of this compound in soil and aquatic environments. Identifying its transformation products is crucial for a complete environmental assessment.

Ecotoxicity Testing: The toxicity of the parent compound and its primary degradation products should be evaluated in representative aquatic and terrestrial organisms (e.g., algae, daphnia, fish, and earthworms).

Mitigation Strategies: Should any significant environmental risks be identified, research into mitigation strategies would be required. This could involve developing biodegradable formulations or exploring bioremediation techniques to remove the compound from contaminated environments.

Advanced In Silico Approaches for Predictive Toxicology and Ecotoxicology

Computational, or in silico, methods can provide early-stage predictions of a chemical's toxicological and ecotoxicological properties, reducing the need for extensive and costly animal testing. nih.govinsilicomoleculardiscovery.com

Future research should leverage these approaches by:

Developing QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the toxicity of this compound and its derivatives based on their molecular structure. nih.gov By building models using existing data for structurally similar phenols and sulfoxides, it may be possible to predict endpoints such as aquatic toxicity, mutagenicity, and carcinogenicity. nih.govfrontiersin.org

Applicability Domain Definition: A crucial aspect of QSAR modeling is defining the "applicability domain," which specifies the chemical space for which the model's predictions are reliable. ecetoc.org This ensures that the models are used appropriately and with confidence.

Data Gap Filling: Validated in silico models can be used to fill data gaps in regulatory submissions, providing a faster and more ethical approach to chemical safety assessment. ecetoc.orgyoutube.com Tools like the OECD QSAR Toolbox already provide a framework for using such models. youtube.com

Integrating these predictive models early in the development process can guide the design of safer and more environmentally benign derivatives of this compound. insilicomoleculardiscovery.com

Q & A

Q. What are the established synthetic routes for 4-(Methylsulfinyl)phenol, and how can reaction conditions be optimized?

this compound can be synthesized via palladium-catalyzed cross-coupling reactions. A reported method involves using racemic or enantiopure 1-bromo-4-(methylsulfinyl)benzene as a precursor, reacting with sodium phenoxide in tetrahydrofuran (THF) under inert (argon) conditions . Optimization includes controlling solvent purity (e.g., dried THF), catalyst selection, and temperature to enhance yield and stereochemical fidelity. Reaction monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) is critical for identifying intermediates.

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the sulfinyl group’s electronic environment and aromatic substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern analysis.

- Chromatography : HPLC with UV detection or gas chromatography (GC) for purity assessment, especially when >98% purity is required for experimental reproducibility .

Q. How does the methylsulfinyl group influence the reactivity of this compound in electrophilic substitution reactions?

The sulfinyl (-SO-) group is a strong electron-withdrawing meta-director, altering the phenol’s reactivity. For example, in nitration or halogenation, electrophiles preferentially attack the meta position relative to the sulfinyl group. Competitive reactions may occur at the para position of the phenol -OH group, requiring controlled conditions (e.g., low temperature, dilute acids) to favor selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

SAR studies should systematically modify:

- Sulfinyl Group Configuration : Testing (R)- and (S)-enantiomers for chiral-specific interactions (e.g., enzyme binding).

- Substituent Effects : Introducing electron-donating/withdrawing groups (e.g., -NO, -CH) on the aromatic ring to modulate solubility and bioactivity.

- Hybrid Molecules : Coupling with bioactive scaffolds (e.g., biphenyl, heterocycles) via cross-coupling reactions . Computational modeling (docking, DFT) can predict binding affinities before synthesis .

Q. What methodologies are suitable for quantifying this compound in complex biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use reversed-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for separation. Electrospray ionization (ESI) in negative mode enhances detection of the phenolic -OH group.

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to remove interferents from biospecimens . Calibration curves with deuterated internal standards improve accuracy.

Q. What are the critical knowledge gaps in understanding the environmental fate of this compound, and how can they be addressed?

Current gaps include:

- Degradation Pathways : Aerobic/anaerobic biodegradation studies using soil or microbial consortia to identify metabolites.

- Ecotoxicology : Acute/chronic toxicity assays in model organisms (e.g., Daphnia magna, algae) to determine LC/EC values.

- Bioaccumulation Potential : LogP measurements and trophic transfer studies in aquatic systems . Advanced oxidation processes (e.g., ozonation) should be tested for remediation efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.